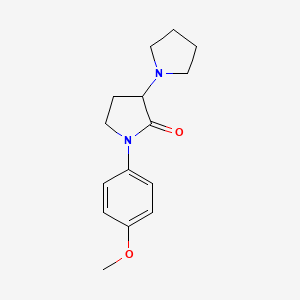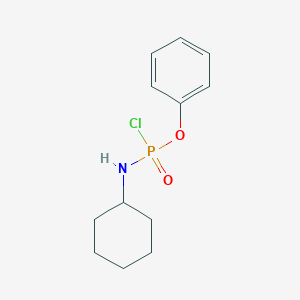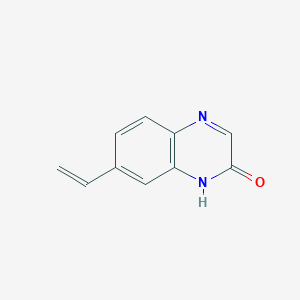
(2R)-butane-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-butane-2-thiol is an organic compound with the molecular formula C4H10S. It is a chiral thiol, meaning it contains a sulfur atom bonded to a carbon atom, and it has a specific three-dimensional arrangement. This compound is known for its strong, unpleasant odor, which is characteristic of many thiols. Thiols are sulfur analogs of alcohols, where the oxygen atom in the hydroxyl group is replaced by a sulfur atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2R)-butane-2-thiol can be synthesized through various methods. One common approach involves the reaction of (2R)-butan-2-ol with hydrogen sulfide (H2S) in the presence of a catalyst such as zinc chloride (ZnCl2). The reaction typically occurs under mild conditions, with the temperature maintained around 100°C. Another method involves the reduction of (2R)-butane-2-sulfonyl chloride using a reducing agent like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of (2R)-butane-2-sulfonyl chloride. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and hydrogen gas (H2) under high pressure. The reaction is carried out at elevated temperatures, typically around 150-200°C, to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-butane-2-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides, such as (2R)-butane-2-disulfide, using oxidizing agents like hydrogen peroxide (H2O2) or iodine (I2).
Reduction: The compound can be reduced to (2R)-butane-2-ol using reducing agents like sodium borohydride (NaBH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups. For example, it can react with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), iodine (I2), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, such as methyl iodide (CH3I), in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: (2R)-butane-2-disulfide.
Reduction: (2R)-butane-2-ol.
Substitution: Thioethers, such as (2R)-butane-2-methylthioether.
Wissenschaftliche Forschungsanwendungen
(2R)-butane-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology: The compound is used in studies involving thiol-disulfide exchange reactions, which are important in protein folding and redox biology.
Medicine: this compound is investigated for its potential use in drug development, particularly in designing thiol-containing drugs that can modulate redox states in cells.
Industry: It is used as an odorant in natural gas to detect leaks due to its strong smell. Additionally, it is employed in the production of certain polymers and resins.
Wirkmechanismus
The mechanism of action of (2R)-butane-2-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. In biological systems, the thiol group can interact with cysteine residues in proteins, leading to the formation or breaking of disulfide bonds. This interaction can modulate protein function and activity. The compound can also act as a nucleophile, participating in substitution reactions with electrophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-butane-2-thiol: The enantiomer of (2R)-butane-2-thiol, with similar chemical properties but different biological activity due to its chiral nature.
Ethanethiol: A smaller thiol with a similar odor but different reactivity due to its shorter carbon chain.
Propane-2-thiol: Another thiol with a similar structure but one less carbon atom.
Uniqueness
This compound is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and chiral resolution studies. Its specific three-dimensional arrangement allows it to interact differently with biological molecules compared to its enantiomer, (2S)-butane-2-thiol. This property is particularly important in drug development, where the chirality of a molecule can significantly impact its efficacy and safety.
Eigenschaften
Molekularformel |
C4H10S |
|---|---|
Molekulargewicht |
90.19 g/mol |
IUPAC-Name |
(2R)-butane-2-thiol |
InChI |
InChI=1S/C4H10S/c1-3-4(2)5/h4-5H,3H2,1-2H3/t4-/m1/s1 |
InChI-Schlüssel |
LOCHFZBWPCLPAN-SCSAIBSYSA-N |
Isomerische SMILES |
CC[C@@H](C)S |
Kanonische SMILES |
CCC(C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Pyridinecarbonitrile, 5-[(3,4-dichlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13807636.png)

![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13807645.png)
![2-Bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B13807648.png)
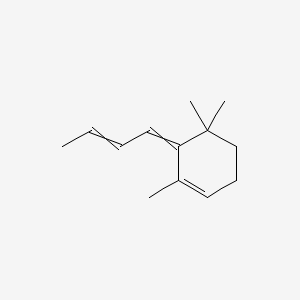


![1-[(6aR,8R,9S,9aS)-2,2,4,4-tetratert-butyl-9-hydroxy-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-aminopyrimidin-2-one](/img/structure/B13807665.png)

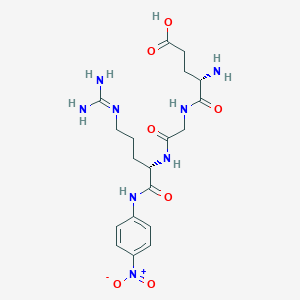
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(2-naphthalenylsulfonyl)-](/img/structure/B13807682.png)
